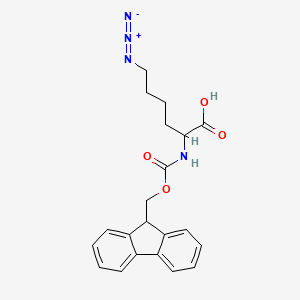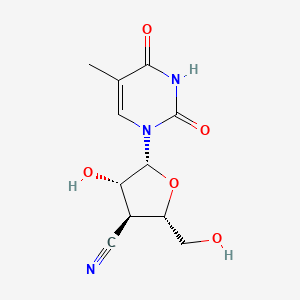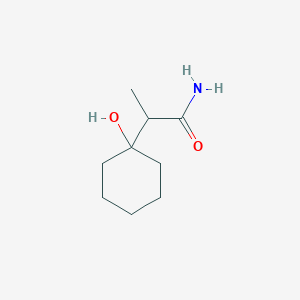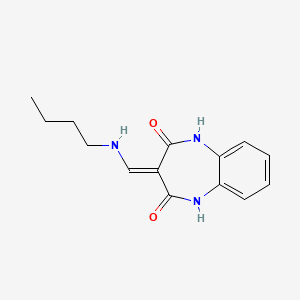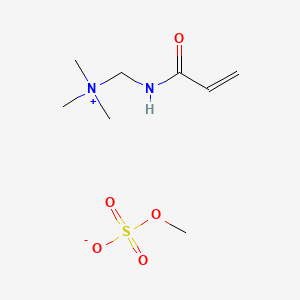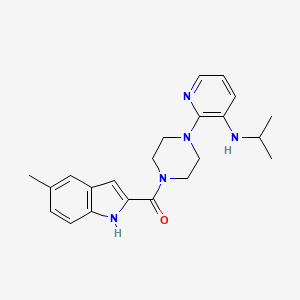
1,1-Diethylaziridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:
C2H5NH2+C2H5I→C2H5N+(C2H5)2I−
This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions
1,1-Diethylaziridinium undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines.
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Nucleophilic Substitution: Produces amines or ethers.
Oxidation: Forms N-oxides.
Reduction: Yields secondary amines.
科学的研究の応用
1,1-Diethylaziridinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.
類似化合物との比較
1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:
1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.
1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.
特性
CAS番号 |
2210-36-8 |
|---|---|
分子式 |
C6H14N+ |
分子量 |
100.18 g/mol |
IUPAC名 |
1,1-diethylaziridin-1-ium |
InChI |
InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |
InChIキー |
JHCUCRUEVWJSDX-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(CC1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


